[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
CAS No.:
Cat. No.: VC14802567
Molecular Formula: C21H21N5OS
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N5OS |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C21H21N5OS/c1-14-18(28-21(22-14)26-10-4-5-11-26)20(27)25-12-8-15(9-13-25)19-23-16-6-2-3-7-17(16)24-19/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,23,24) |
| Standard InChI Key | FJTJSEOMHDNZMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Introduction
[4-(1H-Benzimidazol-2-yl)piperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic compound with a molecular formula of C21H21N5OS and a molecular weight of 391.5 g/mol . This compound combines several heterocyclic rings, including benzimidazole, piperidine, pyrrole, and thiazole, which are known for their diverse biological activities.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of a benzimidazole derivative with a thiazole derivative. The specific steps may include the formation of the thiazole ring through the interaction of appropriate precursors, followed by coupling reactions to attach the pyrrole and benzimidazole moieties .
Biological Activity
While specific biological activity data for [4-(1H-Benzimidazol-2-yl)piperidin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is limited, compounds with similar structural features have shown promising results in various biological assays. For instance, thiazole derivatives are known for their antibacterial properties, and benzimidazole derivatives have been explored for their antiviral and anticancer activities .
Research Findings and Future Directions
Given the compound's complex structure and the known biological activities of its components, further research is warranted to explore its potential therapeutic applications. Molecular modeling and in vitro studies could provide insights into its interaction with biological targets and its efficacy against specific diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume